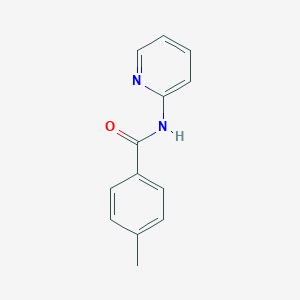
4-methyl-N-(2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-pyridinyl)benzamide is an organic compound with the molecular formula C13H12N2O It is a benzamide derivative where the benzamide moiety is substituted with a methyl group at the 4-position and a pyridin-2-yl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-pyridinyl)benzamide typically involves the reaction of 4-methylbenzoic acid with pyridin-2-ylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-methyl-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with different functional groups replacing the pyridin-2-yl group.
科学的研究の応用
Chemical Applications
Building Block in Organic Synthesis:
4-methyl-N-(2-pyridinyl)benzamide serves as an essential building block in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be modified to create derivatives with different functional groups, enhancing its utility in synthetic chemistry .
Coordination Chemistry:
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is crucial for developing new materials and catalysts that can facilitate chemical reactions more efficiently .
Biological Applications
Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in developing new antibacterial agents .
Anticancer Properties:
The compound has been explored for its potential anticancer effects. It interacts with specific biological targets, such as protein kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by modulating kinase activity, which is vital for cell proliferation .
Medicinal Applications
Therapeutic Agent Development:
this compound and its derivatives are being investigated as potential therapeutic agents for various diseases. The compound's ability to interact with biological targets makes it a candidate for treating conditions like leukemia and other neoplastic diseases .
Neuroprotective Effects:
Recent studies have identified derivatives of this compound as promising candidates for neuroprotective therapies, particularly in neurodegenerative diseases such as Parkinson’s disease. These compounds have shown the ability to inhibit c-Abl kinase, which is implicated in neuronal cell death .
Industrial Applications
Intermediate in Pharmaceutical Production:
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its versatility allows for the development of new therapeutic agents targeting multiple biological pathways .
Data Table: Summary of Applications
作用機序
The mechanism of action of 4-methyl-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
- 4-methyl-N-(4-methyl-pyridin-2-yl)-benzamide
- 4-methoxy-N-(4-methyl-2-pyridinyl)benzamide
- 4-methyl-N-pyridin-4-yl-benzamide
- 2-methyl-N-(4-methyl-2-pyridinyl)benzamide
Uniqueness
4-methyl-N-(2-pyridinyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .
特性
CAS番号 |
14547-80-9 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |
InChIキー |
BSVQSENXORJKSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Key on ui other cas no. |
14547-80-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















